synthesis and characterization of 2-Phenylimidazo[1,2-a]pyridin-3-amine
synthesis and characterization of 2-Phenylimidazo[1,2-a]pyridin-3-amine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridin-3-amine
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This bicyclic nitrogen-bridged heterocycle is the foundation for numerous therapeutic agents with applications ranging from anti-inflammatory and antiviral to anticancer and antiulcer treatments.[3][4][5] Within this important class of molecules, 2-Phenylimidazo[1,2-a]pyridin-3-amine serves as a critical intermediate. Its structure combines the stable imidazo[1,2-a]pyridine core with a strategically positioned 3-amino group, which acts as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive, field-proven methodology for the multi-step synthesis and rigorous characterization of this key compound, designed for researchers and professionals in synthetic chemistry and drug development.
Rationale and Synthetic Strategy
The synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine is logically approached in two main stages:
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Construction of the Core Heterocycle: The initial and most fundamental step is the formation of the 2-phenylimidazo[1,2-a]pyridine scaffold. The most robust and widely adopted method for this is the condensation reaction between 2-aminopyridine and an α-haloketone, namely 2-bromoacetophenone (phenacyl bromide).[2][3][6] This reaction proceeds via an initial N-alkylation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system.[6]
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Functionalization at the C3 Position: With the core scaffold established, the second stage involves the selective introduction of an amino group at the C3 position. Direct amination is challenging; therefore, a more controlled, two-step functionalization is employed. This involves an initial nitrosation of the C3 position, followed by the chemical reduction of the resulting nitroso group to the desired primary amine.[7]
This sequential strategy ensures high yields and regiochemical control, providing a reliable pathway to the target molecule.
Figure 1: Overall two-stage synthetic workflow.
Experimental Protocols
Stage 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol details the foundational condensation reaction. The choice of a mild base and an efficient solvent system is critical for driving the reaction to completion while minimizing side products.
Protocol Steps:
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminopyridine (10.0 g, 106.3 mmol) in ethanol (100 mL).
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Addition of α-Haloketone: To this stirring solution, add 2-bromoacetophenone (21.1 g, 106.3 mmol) portion-wise over 10 minutes. A precipitate, the intermediate pyridinium salt, may form.
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Base-Catalyzed Cyclization: Add sodium bicarbonate (NaHCO₃, 13.4 g, 159.5 mmol) to the suspension. The base neutralizes the HBr generated, facilitating the intramolecular cyclization.
-
Reaction Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
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Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (30:70). The disappearance of the 2-aminopyridine spot and the appearance of a new, higher Rf product spot indicates completion.
-
Work-up and Isolation:
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
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Resuspend the solid in 150 mL of cold water and stir for 30 minutes to dissolve any remaining salts.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL), and air dry.
-
-
Purification: The crude product can be purified by recrystallization from ethanol/water or by silica gel column chromatography to yield 2-phenylimidazo[1,2-a]pyridine as a white to off-white crystalline solid.[1][2]
Figure 2: Experimental workflow for core synthesis.
Stage 2: Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine
This stage functionalizes the C3 position of the core scaffold. The protocol requires careful temperature control during the formation of the nitroso intermediate.
Protocol Steps:
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Nitrosation Reaction:
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In a 250 mL three-neck flask, dissolve 2-phenylimidazo[1,2-a]pyridine (10.0 g, 51.5 mmol) in glacial acetic acid (80 mL).
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Cool the solution to 0-5°C using an ice-water bath.
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Prepare a solution of sodium nitrite (NaNO₂, 3.9 g, 56.6 mmol) in 20 mL of water.
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Add the sodium nitrite solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting deep-red mixture at 0-5°C for an additional 2 hours. The product is the 3-nitroso intermediate.[7]
-
-
In-situ Reduction:
-
To the same flask containing the 3-nitroso intermediate, add ethanol (100 mL).
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Add Zinc dust (10.1 g, 154.5 mmol) portion-wise, controlling the addition to manage the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The color will change from red to a lighter yellow or brown.
-
-
Work-up and Isolation:
-
Filter the reaction mixture through a pad of Celite to remove excess zinc and other solids.
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Neutralize the filtrate by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient elution (e.g., starting with 30% ethyl acetate in hexane and gradually increasing to 70%) to afford 2-Phenylimidazo[1,2-a]pyridin-3-amine as a solid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the final product.
| Technique | Parameter | Expected Result for 2-Phenylimidazo[1,2-a]pyridin-3-amine |
| Physical | Appearance | Yellow to brown solid |
| Melting Point | ~209-211 °C (Varies with purity)[7] | |
| Mass Spec. | Mode | ESI+ |
| Molecular Ion | Expected [M+H]⁺ at m/z = 210.10.[8] The molecular formula is C₁₃H₁₁N₃.[9] | |
| ¹H NMR | Solvent | DMSO-d₆ |
| Chemical Shifts (δ) | ~9.8-9.9 ppm: Pyridine proton adjacent to bridgehead N. ~7.0-8.4 ppm: Aromatic protons from the phenyl and pyridine rings. Amine Protons (NH₂): A broad singlet, which may vary in chemical shift. | |
| IR Spec. | Sample Prep | KBr Pellet |
| Key Frequencies (cm⁻¹) | ~3400-3300 cm⁻¹: N-H stretching vibrations (amine). ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1640-1570 cm⁻¹: C=N and C=C stretching of the heterocyclic rings.[7] |
Note: NMR chemical shifts are approximate and can be influenced by solvent and concentration. The data presented is a consensus from typical findings for this class of compounds.[6][7][10]
Applications and Future Directions
The successful synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine opens numerous avenues for drug discovery and development. The primary amine at the C3 position is a key functional group that allows for a wide range of subsequent chemical modifications, including:
-
Amide and Sulfonamide Formation: Acylation or sulfonylation to explore structure-activity relationships.
-
Diazotization Reactions: Conversion to a diazonium salt, which can then be coupled with phenols or other activated aromatic systems to create novel azo compounds with potential antibacterial or signaling properties.[7]
-
Schiff Base Condensation: Reaction with aldehydes or ketones to form imines, which can act as ligands or be further reduced.
This compound is a valuable building block for creating libraries of novel derivatives for screening against various biological targets, such as kinases, G-protein coupled receptors, and microbial enzymes.[11][12] The inherent pharmacological relevance of the imidazo[1,2-a]pyridine core, combined with the synthetic versatility of the 3-amino group, makes this a molecule of high interest for medicinal chemistry campaigns.[5]
References
- Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (2019). Royal Society of Chemistry.
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions. MDPI.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017).
- 2-Phenylimidazo(1,2-a)pyridin-3-amine (CID 199307). PubChem.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology.
- Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2025).
- Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. PubMed.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- 2-phenylimidazo[1,2-a]pyridin-3-amine. PubChemLite.
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